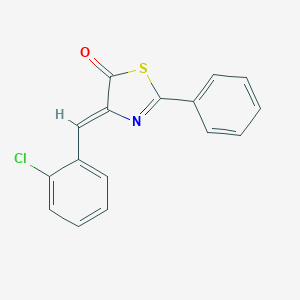![molecular formula C21H19NO2S3 B274010 5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B274010.png)
5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, commonly known as BDQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as an anti-tuberculosis drug.
Mechanism of Action
BDQ works by inhibiting the activity of ATP synthase, an enzyme that is essential for the energy metabolism of the bacterium. By inhibiting ATP synthase, BDQ disrupts the energy production of the bacterium, leading to its death.
Biochemical and Physiological Effects:
BDQ has been shown to have a low toxicity profile in both in vitro and in vivo studies. In animal studies, BDQ has been shown to have a good safety profile, with no significant adverse effects observed. BDQ has also been shown to have a long half-life, allowing for once-daily dosing.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDQ is its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the treatment of drug-resistant tuberculosis. However, one of the limitations of BDQ is its high cost, which may limit its availability in low-income countries.
Future Directions
There are several future directions for BDQ research. One area of research is the development of new formulations of BDQ that can improve its bioavailability and reduce its cost. Another area of research is the investigation of BDQ's potential as a treatment for other bacterial infections. Finally, there is a need for further research into the long-term safety and efficacy of BDQ in humans.
Conclusion:
BDQ is a promising compound that has the potential to be an effective treatment for drug-resistant tuberculosis. Its mechanism of action, low toxicity profile, and long half-life make it a promising candidate for further research. However, more research is needed to fully understand its potential as a treatment for other bacterial infections and to improve its availability and cost.
Synthesis Methods
BDQ can be synthesized using a multi-step process that involves the reaction of 2-ethoxyaniline with 1,2-dichloroethane, followed by the reaction of the resulting compound with potassium thiocyanate and sodium hydroxide. The final step involves the reaction of the intermediate product with benzoyl chloride and sodium methoxide.
Scientific Research Applications
BDQ has been extensively studied for its potential as an anti-tuberculosis drug. In vitro studies have shown that BDQ is effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. BDQ has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs.
properties
Product Name |
5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione |
|---|---|
Molecular Formula |
C21H19NO2S3 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C21H19NO2S3/c1-4-24-14-10-11-16-15(12-14)17-18(26-27-20(17)25)21(2,3)22(16)19(23)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI Key |
CRVBMYCYUQOBIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)

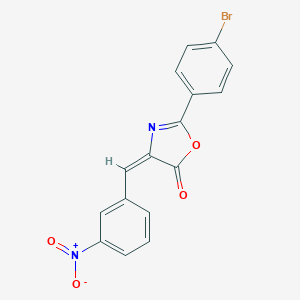
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
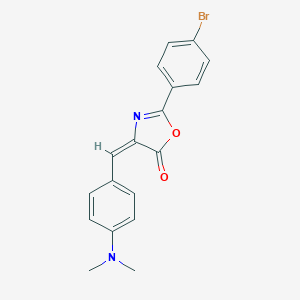
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
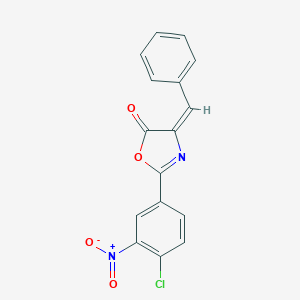
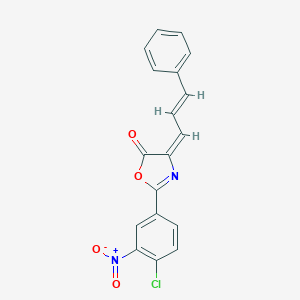
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)

![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
